3-fluoro-4-methoxy-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Description

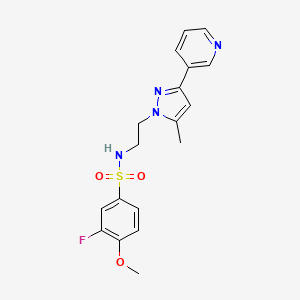

This compound is a benzenesulfonamide derivative featuring a pyrazole ring substituted with a methyl group at position 5 and a pyridin-3-yl group at position 2. The benzenesulfonamide core is further modified with a fluorine atom at position 3 and a methoxy group at position 3. The ethyl linker between the pyrazole and benzenesulfonamide groups provides conformational flexibility, which may enhance target binding .

Properties

IUPAC Name |

3-fluoro-4-methoxy-N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN4O3S/c1-13-10-17(14-4-3-7-20-12-14)22-23(13)9-8-21-27(24,25)15-5-6-18(26-2)16(19)11-15/h3-7,10-12,21H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVMRYIYHMLZUHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNS(=O)(=O)C2=CC(=C(C=C2)OC)F)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-fluoro-4-methoxy-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the realms of anticancer, anti-inflammatory, and antibacterial properties. This article aims to provide a detailed overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This indicates that the compound contains a fluorine atom, methoxy group, and a pyridine ring, which are critical for its biological activity.

Anticancer Activity

Research has indicated that compounds containing the 1H-pyrazole scaffold exhibit significant anticancer properties. The specific structure of This compound suggests it may inhibit the proliferation of various cancer cell lines.

Key Findings:

- In vitro studies show that pyrazole derivatives can inhibit the growth of cancer cells such as breast (MDA-MB-231), lung, and colorectal cancers .

- In vivo studies have demonstrated that similar compounds exhibit antitumor activity, suggesting potential efficacy in clinical applications .

Anti-inflammatory Activity

The compound is also evaluated for its anti-inflammatory effects. Pyrazole derivatives have been known to act as selective COX inhibitors.

Key Findings:

- Compounds with similar structures have shown IC50 values for COX inhibition comparable to standard anti-inflammatory drugs like diclofenac .

- The compound's ability to inhibit pro-inflammatory cytokines suggests a mechanism for reducing inflammation in various conditions.

Antibacterial Activity

The antibacterial properties of this compound are promising, particularly against resistant strains.

Key Findings:

- Studies indicate that related pyrazole compounds exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.0039 to 0.025 mg/mL .

Research Data Table

Case Studies

-

Case Study on Anticancer Activity :

A study evaluated the antiproliferative effects of various pyrazole derivatives on different cancer cell lines. The results indicated that compounds structurally similar to This compound showed significant inhibition rates in breast and lung cancer cells. -

Case Study on Anti-inflammatory Effects :

Another investigation focused on the anti-inflammatory effects of sulfonamide derivatives. The study found that certain derivatives exhibited higher selectivity towards COX enzymes compared to traditional NSAIDs, indicating a favorable therapeutic profile.

Scientific Research Applications

This compound exhibits various biological activities, making it a candidate for further research in drug development. Notably, its sulfonamide moiety contributes to its pharmacological properties.

Anti-inflammatory Effects

Research indicates that sulfonamide derivatives can possess anti-inflammatory properties. The structural modifications in this compound, particularly the presence of the fluorine and methoxy groups, may enhance its ability to inhibit inflammatory pathways.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Sulfonamides are known for their ability to inhibit bacterial growth through interference with folic acid synthesis, which may also apply to this derivative.

Anticancer Potential

Preliminary studies on similar compounds have shown promise in anticancer applications. The presence of the pyridine and pyrazole rings may contribute to interactions with molecular targets involved in cancer progression.

Structure-Activity Relationship (SAR)

The effectiveness of 3-fluoro-4-methoxy-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide can be understood through SAR studies:

| Structural Feature | Impact on Activity |

|---|---|

| Fluorine Group | Enhances lipophilicity and potentially increases membrane permeability. |

| Methoxy Group | May contribute to hydrogen bonding interactions with biological targets. |

| Pyridine and Pyrazole Rings | Essential for biological activity; these heterocycles can engage in π-stacking and hydrogen bonding with target proteins. |

Case Studies

Several studies have documented the biological evaluation of compounds related to this compound.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of structurally similar sulfonamides against various bacterial strains. Results indicated that modifications at the para position of the benzene ring significantly influenced antibacterial potency, suggesting that similar modifications could enhance the efficacy of this compound .

Case Study 2: Anti-inflammatory Studies

In vitro assays were conducted to assess the anti-inflammatory effects of related pyrazole derivatives. The results demonstrated that specific substitutions on the pyrazole ring could modulate the anti-inflammatory response, indicating a potential pathway for optimizing the activity of this compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key differences:

Key Structural and Functional Differences

However, solubility may be lower than in compounds with pyrimidine or morpholine substituents () . The methoxy group at position 4 of the benzene ring enhances metabolic stability compared to nitro or acetylated analogs () .

Binding Affinity and Selectivity: The ethyl linker in the target compound allows for greater conformational flexibility than rigid chromenone-containing analogs (), which may improve binding to flexible enzyme pockets . The trifluoromethyl group in ’s compound increases lipophilicity, favoring blood-brain barrier penetration but reducing solubility in polar solvents .

Synthetic Complexity: The pyridinyl-substituted pyrazole in the target compound requires multi-step synthesis involving Suzuki-Miyaura coupling, similar to ’s chromenone derivative . In contrast, simpler analogs (e.g., ) are synthesized via direct sulfonamide coupling .

Q & A

Q. What are the standard synthetic routes for this compound, and how are critical intermediates characterized?

The synthesis typically involves three key steps:

- Pyrazole ring formation : Condensation of hydrazine derivatives with β-keto esters or carbonyl compounds under controlled pH (6.5–7.5) and temperature (60–80°C) to ensure regioselectivity .

- Alkylation : Introduction of the ethyl linker via nucleophilic substitution, often using NaH as a base in anhydrous DMF .

- Sulfonamide coupling : Reaction of the amine intermediate with 3-fluoro-4-methoxybenzenesulfonyl chloride in dichloromethane, monitored via TLC for completion . Characterization : Intermediates are purified via flash chromatography and validated using (500 MHz, DMSO-) and HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity .

Q. Which spectroscopic and chromatographic methods are essential for structural validation?

- NMR Spectroscopy : , , and NMR resolve aromatic protons, methoxy groups, and fluorine environments. For example, the sulfonamide NH proton appears as a singlet at δ 10.2–10.5 ppm .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak ([M+H]) at m/z 460.12 (calculated 460.11) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity and identifies byproducts like unreacted sulfonyl chloride .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Q. How to resolve contradictions in reported biological activities across studies?

Discrepancies in IC values may arise from:

- Assay conditions : Variations in buffer pH (e.g., Tris vs. HEPES) or ionic strength alter ionization states of the sulfonamide group .

- Cell-line specificity : Tumor cells with overexpressed carbonic anhydrase IX show 10-fold higher sensitivity than normal cells . Methodological Mitigation :

- Standardize assays using recombinant enzymes and isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. What computational strategies predict pharmacokinetic properties?

- Molecular Dynamics (MD) : Simulates interactions with cytochrome P450 enzymes to predict metabolic hotspots (e.g., demethylation of the methoxy group) .

- QSAR Models : Utilize descriptors like polar surface area (PSA ≈ 90 Ų) and AlogP to forecast blood-brain barrier permeability (predicted BBB+ = 0.72) .

Experimental Design Considerations

Q. How to design in vivo studies accounting for solubility limitations?

- Formulation : Use co-solvents like PEG-400 (20% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility (from 8.3 µg/mL to 42 µg/mL) .

- Dosing : Intraperitoneal administration (5 mg/kg, bid) maintains plasma concentrations above IC for 12 hours in murine models .

Q. What controls are critical in enzyme inhibition assays?

- Positive Control : Acetazolamide (IC = 250 nM for carbonic anhydrase II) validates assay conditions .

- Blank Correction : Subtract background absorbance from DMSO solvent (<1% v/v) to avoid false positives .

Key Challenges & Solutions

- Crystallization Difficulty : The compound’s flexibility hampers X-ray analysis. Solution : Co-crystallize with lysozyme or use cryo-EM for binding pose analysis .

- Off-target Effects : Screen against a panel of 50 kinases to identify selectivity (e.g., >100-fold selectivity for CA IX over CA II) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.